4,4,4-Trifluoro-1-phenylbutan-1-amine

Description

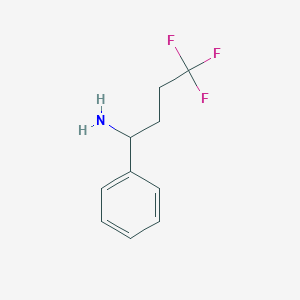

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAQBPTOKKZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073477-66-3 | |

| Record name | 4,4,4-trifluoro-1-phenylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4,4,4 Trifluoro 1 Phenylbutan 1 Amine and Derivatives

Fundamental Reaction Pathways of Fluorinated Amines

The reactivity of 4,4,4-Trifluoro-1-phenylbutan-1-amine is dictated by the interplay between the nucleophilic amino group and the electron-withdrawing trifluoromethyl group. The fundamental reaction pathways common to fluorinated amines, including oxidation, reduction, and nucleophilic substitution, are central to its chemical behavior and derivatization potential.

Oxidation Reactions

The nitrogen atom in this compound, a primary amine, is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation state of nitrogen can range widely in organic compounds. libretexts.org

Primary amines can be oxidized to several classes of compounds. Mild oxidation, for instance with hydrogen peroxide or peroxyacids, can yield hydroxylamines (azanols). However, these intermediates are themselves easily oxidized further. More vigorous oxidation can convert the primary amino group into a nitro group (—NO₂). libretexts.org For aromatic amines, oxidation can be complex, but for alkanamines, the transformation to nitro compounds is a more common outcome. libretexts.org

| Reactant Class | Oxidizing Agent | Potential Product Class |

| Primary Amine | Hydrogen Peroxide (H₂O₂) | Hydroxylamine |

| Primary Amine | Peroxycarboxylic Acid | Nitro Compound |

Reduction Reactions

While the amine functional group is in a reduced state, reduction reactions are relevant in the context of synthesizing this compound and its derivatives. A primary method for amine synthesis is reductive amination, which involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org In a typical process, a ketone or aldehyde reacts with an amine to form an imine, which is then reduced in situ. wikipedia.org

For instance, the synthesis of trifluoroethylated amines can be achieved through the silane-mediated reduction of highly reactive iminium ion intermediates, which are formed under acidic conditions. nih.gov Another related approach involves the reduction of trifluoroacetamides using potent reducing agents to yield the corresponding trifluoroethyl amines. researchgate.net These methods highlight the importance of reducing imine or amide precursors to access fluorinated amines.

| Precursor Functional Group | Reducing Agent | Product Functional Group |

| Imine | Sodium Borohydride, Catalytic Hydrogenation | Amine |

| Iminium Ion | Phenylsilane | Amine |

| Amide | Hydride Reagents | Amine |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. savemyexams.com This characteristic allows it to participate in nucleophilic substitution reactions, most commonly with alkyl halides. The initial reaction between the primary amine and an alkyl halide (e.g., bromoethane) results in the formation of a secondary amine. chemguide.co.uk

However, the reaction does not typically stop at this stage. The resulting secondary amine is often a better nucleophile than the starting primary amine. chemguide.co.uk Consequently, it can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue, with the tertiary amine reacting further to yield a quaternary ammonium (B1175870) salt. libretexts.org To selectively produce the primary amine via this route, a large excess of ammonia (B1221849) is typically used to outcompete the amine products for the alkyl halide. chemguide.co.uk Conversely, to produce substituted derivatives of this compound, it can be reacted with various alkyl halides.

| Amine Reactant | Electrophile | Product Class |

| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') |

| Secondary Amine (R-NH-R') | Alkyl Halide (R'-X) | Tertiary Amine (R-N(R')₂) |

| Tertiary Amine (R-N(R')₂) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt (R-N(R')₃⁺ X⁻) |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strong carbon-fluorine bonds. tcichemicals.com However, under specific conditions, this group can undergo transformations, which are of significant interest for modifying the properties of the parent molecule. These reactions often require overcoming the high C-F bond dissociation energy and typically involve transition metal catalysis or photoredox processes. tcichemicals.comnih.gov

Recent advancements have enabled the conversion of aliphatic carboxylic acids to trifluoromethyl groups using a combination of photoredox and copper catalysis. nih.gov While this is a synthetic route to the CF₃ group, related methodologies can be envisioned for its transformation. For example, nickel-catalyzed defluorinative alkylation of α-trifluoromethyl alkenes demonstrates that C-F bond cleavage is achievable. rsc.org Such strategies, involving radical addition or nucleophilic metallation, can lead to the formation of α-CF₃ carbanions or radicals, which can then be functionalized. rsc.org These methods highlight the potential for selective C-F bond activation and functionalization of the trifluoromethyl group in compounds like this compound, potentially leading to difluoro- or monofluorinated derivatives.

Advanced Reaction Pathways in Fluorinated Amine Derivatization

Beyond fundamental reactions, advanced strategies allow for precise control over the molecular architecture of fluorinated amines, particularly concerning their stereochemistry.

Stereospecific Isomerization Processes

Stereospecific isomerization represents a powerful tool for the synthesis of chiral amines. Research has demonstrated that α-chiral allylic amines containing a γ-trifluoromethyl group can undergo a base-catalyzed stereospecific isomerization. nih.govacs.org This process involves a nih.govnih.gov-hydrogen shift, converting the allylic amine into a mixture of a primary enamine and an imine. nih.gov

This isomerization is highly stereospecific, meaning the chirality of the starting material is efficiently transferred to the product. nih.govresearchgate.net While the enamine/imine mixture is often not isolated, it can be hydrolyzed to a chiral ketone or subjected to a subsequent diastereoselective reduction to produce γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers. nih.govacs.org This organocatalytic approach provides a direct pathway to complex chiral trifluoromethylated building blocks, which are valuable in medicinal chemistry. acs.org

| Starting Material | Catalyst/Reagent | Intermediate | Final Product (after reduction) |

| α-Chiral γ-Trifluoromethylated Allylic Amine | Achiral Base (e.g., TBD) | Chiral Imine/Enamine Mixture | α,γ-Chiral Trifluoromethylated Amine |

Reactions with C1 Sources (e.g., CO2 Fixation)

The reaction of primary amines with carbon dioxide is a well-established and reversible process that leads to the formation of carbamic acids, which can be subsequently deprotonated by a second equivalent of the amine to form an ammonium carbamate (B1207046) salt. rsc.orgchemtube3d.com This reaction is of significant interest for CO2 capture technologies. mdpi.com

For this compound, the presence of the trifluoromethyl group is expected to decrease the basicity of the amine due to its strong electron-withdrawing inductive effect. nih.gov This reduction in basicity can affect the position of the equilibrium in the reaction with CO2. Studies on other fluoroalkylamines have shown that fluorination impacts the pKa of the ammonium ion, which in turn influences the thermodynamics of carbamylation. nih.gov

The reversibility of this reaction is a key feature. The carbamate can be decomposed back to the amine and CO2 by heating or by purging with an inert gas, allowing for the release of captured CO2 and regeneration of the amine. researchgate.net

| Amine | Solvent | Product | Observations | Reference |

|---|---|---|---|---|

| Primary Alkylamines | DMSO, DMF | Carbamic Acid/Carbamate | Reversible upon heating or flushing with inert gas. | researchgate.net |

| (2,2,2-Trifluoroethyl)butylamine | Aqueous | Ammonium Carbamate | Fluorination lowers the pKa of the ammonium ion, affecting carbamylation equilibrium. | nih.gov |

| Monoethanolamine (MEA) | Aqueous | Ammonium Carbamate | Commonly used in industrial CO2 scrubbing; reaction is exothermic. | mdpi.com |

Vinylogous Aldol (B89426) Reactions with Trifluoromethyl Ketones

While this compound itself, as a primary amine, does not directly participate as a nucleophile in vinylogous aldol reactions, it is conceptually related to the enamines that do. Vinylogous aldol reactions involve the reaction of an enolate or enamine with an electrophile, where the reactive nucleophilic site is extended through a conjugated system. The Stork enamine reaction is a classic example of using enamines as enolate surrogates for alkylation and other C-C bond-forming reactions. libretexts.orgcambridge.org

To engage in a vinylogous aldol reaction, one would typically start with the corresponding ketone, 4,4,4-Trifluoro-1-phenylbutan-1-one. This ketone can be reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form a reactive enamine. This enamine can then serve as a nucleophile in a vinylogous aldol reaction with an electrophile, such as a trifluoromethyl ketone. The reaction extends the carbon chain and introduces a hydroxyl group beta to the carbonyl, after hydrolysis of the intermediate iminium salt. libretexts.org

The reaction of various nucleophiles, including those derived from amines, with trifluoromethyl ketones has been a subject of significant research, particularly in the context of asymmetric synthesis to generate chiral trifluoromethylated alcohols. acs.orgresearchgate.net For instance, enantioselective vinylogous aldol reactions between β,γ-unsaturated amides and trifluoromethyl ketones have been developed using chiral amine-based catalysts to produce optically active trifluoromethyl dihydropyranones with high stereoselectivity. rsc.org

Below is a table summarizing research on vinylogous aldol reactions with trifluoromethyl ketones, illustrating the types of reactants and outcomes that could be anticipated in analogous reactions involving an enamine derived from 4,4,4-Trifluoro-1-phenylbutan-1-one.

| Nucleophile | Electrophile (Trifluoromethyl Ketone) | Catalyst/Conditions | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| β,γ-Unsaturated amides | Various aryl trifluoromethyl ketones | Chiral tertiary amine-thiourea | Chiral trifluoromethyl dihydropyranones | Up to 99% | 96% to >99.5% ee | rsc.org |

| Alkylidenepyrazolones | Trifluoromethylarylketones | Bifunctional organocatalyst (quinine-derived squaramide) | Chiral tertiary trifluoromethyl carbinols | Moderate | Excellent dr, moderate to good ee | acs.org |

| 3-Methylcyclohex-2-en-1-one | (Het)aryl trifluoromethyl ketones | Diamine–sulfonamide catalyst | Trifluoromethylated tertiary alcohols | Up to 86% | Up to 93% ee | researchgate.net |

Application As a Building Block in Complex Organic Synthesis

Role in the Construction of Functionalized Organic Scaffolds

The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached. nih.gov 4,4,4-Trifluoro-1-phenylbutan-1-amine is well-suited for this role due to its bifunctional nature. The primary amine can be readily derivatized through reactions like acylation, alkylation, or reductive amination, while the phenyl group can undergo electrophilic aromatic substitution to introduce additional functionalities.

This dual reactivity allows the compound to act as a central hub for creating libraries of complex molecules. For instance, the amine can be used to link the scaffold to a peptide chain or another core structure, while the phenyl ring can be functionalized to fine-tune electronic properties or introduce specific binding motifs. The trifluoromethyl group provides a stable, lipophilic element that can enhance the pharmacological profile of the final compound. researchgate.net The synthesis of new scaffolds containing trifluoromethyl groups is an area of active research, aiming to create novel structures for medicinal chemistry applications. nih.gov

Table 1: Potential Reactions for Scaffold Functionalization

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Primary Amine | Acylation | Acid chloride, base | Amide |

| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group |

Precursor in the Synthesis of Trifluoromethylated Heterocyclic Compounds

Heterocyclic compounds are fundamental components of many pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into these rings is a widely used strategy to improve bioactivity. nih.gov this compound can serve as a key precursor for synthesizing various trifluoromethylated heterocycles.

The primary amine functionality is a versatile handle for cyclization reactions. For example, it can react with 1,3-dicarbonyl compounds in a condensation reaction to form substituted pyridines or with other bifunctional reagents to construct pyrazoles, imidazoles, or other ring systems. researchgate.net The γ-trifluoromethylated side chain is carried through the synthesis, yielding a heterocyclic core appended with this important functional group. Such synthetic strategies are crucial for accessing novel chemical matter in drug discovery programs. The development of methods for synthesizing fluorinated heterocycles from appropriately designed components is a significant area of organofluorine chemistry. nih.gov

Utilization in the Formation of Chiral Architectures

Chiral amines are indispensable tools in asymmetric synthesis, where they are used as resolving agents, chiral auxiliaries, or catalysts to control the stereochemical outcome of a reaction. mdpi.com When resolved into its individual enantiomers, (R)- or (S)-4,4,4-Trifluoro-1-phenylbutan-1-amine can be employed in the construction of complex chiral architectures.

An enantiomerically pure form of the amine could be used as a chiral building block, directly incorporating a stereocenter into the target molecule. nih.gov Alternatively, it could be utilized as a chiral ligand for a metal catalyst in asymmetric hydrogenation or other transformations. The synthesis of chiral amines from prochiral ketones using biocatalytic methods like transaminases is an attractive and green strategy for obtaining enantiopure starting materials for these applications. mdpi.comnih.gov The development of efficient methodologies for the synthesis of chiral trifluoromethylated compounds is a key objective in pharmaceutical chemistry. nih.gov

Development of Amide Isosteres (Trifluoroethylamines)

The replacement of an amide bond with a stable mimic, known as a bioisostere, is a common strategy in medicinal chemistry to overcome issues like poor metabolic stability and low bioavailability. sci-hub.senih.gov The trifluoroethylamine moiety is a highly effective and increasingly popular amide isostere. drughunter.com

This compound is a substituted trifluoroethylamine derivative. N-acylation or N-alkylation of this primary amine yields a structure that can replace a peptide bond. The trifluoromethyl group is strongly electron-withdrawing, which significantly reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com This modification also enhances metabolic stability by making the group resistant to cleavage by proteases. sci-hub.se The (Z)-fluoro-olefin is another related isostere used to address shortcomings of parent amides. nih.gov

Table 2: Comparison of Amide Bond vs. Trifluoroethylamine Isostere

| Property | Amide (-C(=O)NH-) | Trifluoroethylamine (-CH(R)NH-) |

|---|---|---|

| Metabolic Stability | Susceptible to hydrolysis by proteases | Resistant to proteolytic cleavage |

| Basicity of Nitrogen | Non-basic (pKa of conjugate acid ~0) | Weakly basic (pKa reduced vs. alkylamines) |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor |

| Conformational Flexibility | Planar and rigid | More flexible tetrahedral geometry |

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular structure.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for 4,4,4-Trifluoro-1-phenylbutan-1-amine has not been publicly reported. The successful application of this method would require the synthesis of the compound and subsequent growth of a high-quality single crystal suitable for diffraction analysis.

Should such an analysis be performed, the resulting data would be presented in a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates. An example of how such data would be tabulated is provided below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12F3N |

| Formula Weight | 203.20 g/mol |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |

| Volume | ? Å3 |

| Z | ? |

| Density (calculated) | ? g/cm3 |

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of a synthesized compound and are often used in conjunction with crystallography or when single crystals are unavailable. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR would provide information on the different types of carbon atoms present. Furthermore, ¹⁹F NMR would be crucial for confirming the presence and environment of the trifluoromethyl group.

No specific experimental NMR data for this compound is currently available in the reviewed literature. However, expected chemical shifts can be predicted based on the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | ~7.2-7.4 | Multiplet |

| CH-NH2 | ~4.0-4.2 | Triplet |

| CH2-CF3 | ~2.3-2.6 | Multiplet |

| CH-CH2 | ~1.9-2.1 | Multiplet |

| NH2 | Variable | Broad Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, characteristic peaks would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic portions, and strong C-F stretches of the trifluoromethyl group.

While no experimental IR spectrum for the specific title compound was found, a table of expected characteristic absorption bands is provided below.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)

| Functional Group | Expected Wavenumber (cm-1) |

|---|---|

| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1400 (strong, multiple bands) |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, as well as fragment ions resulting from the cleavage of specific bonds.

Specific experimental mass spectrometry data for this compound is not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV light would be primarily due to the electronic transitions within the phenyl group. The presence of the amine and trifluoromethyl groups might cause slight shifts in the absorption maxima compared to unsubstituted benzene (B151609).

A literature search did not yield any experimental UV-Vis spectra for this compound.

Theoretical and Computational Studies of 4,4,4 Trifluoro 1 Phenylbutan 1 Amine and Its Coordination Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. arxiv.orgufl.edu DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netcnr.it For 4,4,4-trifluoro-1-phenylbutan-1-amine, DFT would be instrumental in understanding how the bulky and highly electronegative trifluoromethyl (-CF₃) group influences the geometry of the phenylbutan-1-amine backbone.

A typical DFT study on this molecule would involve geometry optimization using a functional like B3LYP or PBE0, combined with a suitable basis set such as 6-311G**. fluorine1.runih.gov The results of such a calculation would provide the equilibrium structure of the molecule in the gas phase or in solution, which can be simulated using models like the Polarizable Continuum Model (PCM). nih.gov

Beyond geometry, DFT is used to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure. nih.gov Furthermore, DFT provides access to a wealth of electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. nih.govresearchgate.net These properties are crucial for predicting the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. For instance, the strong electron-withdrawing nature of the -CF₃ group would be expected to significantly lower the energy of the LUMO and affect the charge distribution across the entire molecule. mdpi.com

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-CF₃ Bond Length | 1.54 Å |

| C-F Bond Length (avg.) | 1.35 Å |

| C-N-H Bond Angle | 109.5° |

| F-C-F Bond Angle (avg.) | 107.5° |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orge-bookshelf.deias.ac.in This partitioning allows for the definition of atoms within a molecule and the characterization of the chemical bonds and non-covalent interactions between them. wiley-vch.deresearchgate.net The analysis focuses on the topological features of the electron density, ρ(r), particularly the bond critical points (BCPs) where the gradient of the electron density is zero. ias.ac.in

For this compound, a QTAIM analysis would be used to:

Characterize Covalent Bonds: The properties of the electron density at the BCP between two atoms, such as the value of the density itself (ρ_bcp) and its Laplacian (∇²ρ_bcp), reveal the nature of the bond. For the C-F bonds in the trifluoromethyl group, one would expect a high ρ_bcp and a positive Laplacian, characteristic of polarized covalent bonds.

Identify Non-Covalent Interactions: QTAIM is exceptionally powerful for identifying and characterizing weak interactions, such as hydrogen bonds or van der Waals contacts. up.ac.zanih.govresearchgate.net In crystals or coordination complexes of the title compound, QTAIM could identify intermolecular BCPs corresponding to N-H···F, C-H···F, or F···F interactions, quantifying their strength and nature. up.ac.za

The key parameters derived from a QTAIM analysis at a bond critical point include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H). The sign of the Laplacian indicates whether charge is concentrated (∇²ρ < 0, typical of covalent bonds) or depleted (∇²ρ > 0, typical of closed-shell interactions like ionic bonds and non-covalent contacts). up.ac.za

| Interaction Type | ρ_bcp (a.u.) | ∇²ρ_bcp (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-C (covalent) | ~0.25 | ~ -0.70 | Shared-shell |

| C-F (polar covalent) | ~0.20 | ~ +0.10 | Polarized |

| N-H···F (H-bond) | ~0.02 | ~ +0.08 | Closed-shell (stabilizing) |

| F···F (van der Waals) | ~0.005 | ~ +0.03 | Closed-shell (weak) |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions in three-dimensional space. acs.orgnih.govjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low density and low gradient are indicative of non-covalent interactions. chemtools.org

The primary output of an NCI analysis is a 3D plot where isosurfaces represent non-covalent interactions. These surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing and destabilizing interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weak, attractive van der Waals interactions.

Red surfaces indicate repulsive or steric clash interactions. researchgate.net

For this compound, NCI plots would be invaluable for visualizing the intramolecular and intermolecular interaction landscape. Intramolecularly, it could reveal steric strain or weak hydrogen bonds. In a dimer or a coordination complex, it would clearly map out the hydrogen bonds from the amine group, the van der Waals contacts involving the phenyl ring and trifluoromethyl group, and any potential repulsive interactions. chemtools.orgresearchgate.net

Hirshfeld Surface (HS) Analysis and Interaction Energy Calculations

Hirshfeld Surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov The Hirshfeld surface is constructed around a molecule in a crystal, partitioning the space so that the electron density at any point on the surface is equally contributed by the molecule inside and the molecules outside.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm surface highlight contacts that are shorter than the sum of the van der Waals radii, which are typically the most significant interactions, such as hydrogen bonds. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 42.3% |

| F···H / H···F | 36.6% |

| F···F | 13.6% |

| C···H / H···C | 4.5% |

| Other | 3.0% |

Computational Exploration of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are frequently employed to determine the energies of these species, allowing for the calculation of reaction barriers (activation energies) and reaction enthalpies. rsc.orgresearchgate.net

For this compound, computational studies could explore:

Synthesis Pathways: The mechanism of its synthesis, for example, via reductive amination of a corresponding ketone, could be modeled. rsc.org Calculations would help identify the rate-determining step and rationalize the observed yields and stereoselectivity.

Reactivity: The mechanisms of reactions involving the amine group, such as acylation or alkylation, could be investigated. researchgate.netresearchgate.net This would provide insight into the molecule's nucleophilicity and how it is affected by the trifluoromethyl group.

Formation of Coordination Complexes: The binding of the amine to a metal center could be modeled to understand the thermodynamics and kinetics of complex formation.

These studies provide a step-by-step energetic profile of a reaction, offering a level of detail that is often inaccessible through experimental means alone. rsc.org

Theoretical Studies of Electronic States

The study of electronic states goes beyond the ground-state properties typically examined with DFT. While ground-state calculations provide information about a molecule's structure and stability, studying excited electronic states is crucial for understanding its response to light, i.e., its photochemistry and spectroscopy. escholarship.orgvu.nl

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of electronic excited states. nih.govnih.gov A TD-DFT calculation on this compound would predict its UV-Visible absorption spectrum, identifying the energies and intensities of electronic transitions. nih.gov Analysis of the molecular orbitals involved in these transitions (e.g., π → π* transitions in the phenyl ring or n → σ* transitions involving the amine lone pair) provides a detailed picture of the molecule's photophysical properties.

These theoretical studies can predict key electronic parameters such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), which are fundamental measures of a molecule's redox behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 4,4,4-Trifluoro-1-phenylbutan-1-amine?

- Methodology :

- Synthesis : A plausible route involves nucleophilic substitution or reductive amination of a trifluorobutane precursor with an appropriate phenylamine derivative. Fluorinated intermediates often require anhydrous conditions and catalysts like palladium or copper for coupling reactions .

- Characterization : Use NMR to confirm trifluoromethyl group integrity, NMR for amine proton identification, and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

- Methodology :

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or oxidation. Store at 2–8°C in a dark, ventilated area .

- Safety : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush affected areas with water and seek medical attention. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can reaction engineering principles optimize the yield of this compound in scalable synthesis?

- Methodology :

- Process Design : Apply factorial design (e.g., 2 factorial) to test variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .

- Separation Technologies : Membrane separation or distillation may isolate the amine from byproducts. Monitor trifluoromethyl group stability under high-temperature conditions .

Q. What strategies resolve contradictory data in reaction kinetics or stereochemical outcomes across studies?

- Methodology :

- Data Analysis : Perform sensitivity analysis to identify critical variables (e.g., trace moisture, impurity effects). Replicate experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps) .

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) can clarify reaction pathways and transition states .

Q. How does the electronic influence of the trifluoromethyl group impact the compound’s reactivity in catalytic systems?

- Methodology :

- Spectroscopic Studies : Use IR spectroscopy to assess C-F bond polarization. Electrochemical methods (cyclic voltammetry) evaluate electron-withdrawing effects on redox behavior .

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) to compare reactivity with non-fluorinated analogs. Monitor ligand-metal interactions via in situ NMR .

Q. What advanced computational tools predict the compound’s interactions in biological or material science applications?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding affinities with proteins or polymers using force fields parameterized for fluorinated compounds.

- COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation systems or drug delivery platforms .

Experimental Design & Data Interpretation

Q. How to design experiments to evaluate the compound’s role as a chiral ligand in asymmetric catalysis?

- Methodology :

- Enantioselective Screening : Pair with transition metals (e.g., Ru, Pd) and test in asymmetric hydrogenation or C–C bond formation. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Structure-Activity Relationship (SAR) : Modify phenyl or amine substituents and correlate with catalytic efficiency .

Q. What analytical approaches validate the compound’s purity and stability under varying environmental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.